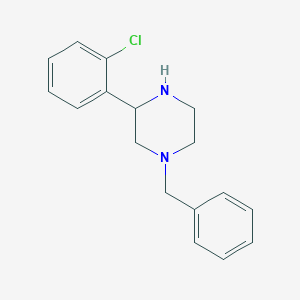

1-Benzyl-3-(2-chlorophenyl)piperazine

Description

Properties

IUPAC Name |

1-benzyl-3-(2-chlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2/c18-16-9-5-4-8-15(16)17-13-20(11-10-19-17)12-14-6-2-1-3-7-14/h1-9,17,19H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTSJPPHCIFRDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CC=C2Cl)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 1-Benzyl-3-(2-chlorophenyl)piperazine

General Synthetic Strategies

The synthesis of substituted piperazines such as this compound generally follows three main methods, as reported in the literature:

- Method A: Nucleophilic substitution of a substituted benzyl chloride with a piperazine derivative in the presence of a base (e.g., triethylamine).

- Method B: Reductive amination of substituted benzaldehydes with piperazine derivatives using formic acid (Leuckart–Wallach reaction).

- Method C: Reaction of a substituted piperazine with a substituted benzyl chloride derivative prepared via chlorination of benzyl alcohols using thionyl chloride.

These methods are adaptable depending on the substituents on the benzyl and phenyl rings and the desired purity and yield of the final product.

Specific Preparation of this compound

While direct literature on this compound is limited, closely related compounds and analogs provide a framework for its synthesis:

Nucleophilic Substitution (Method A)

- Procedure: A substituted benzyl chloride (e.g., 2-chlorobenzyl chloride) is reacted with piperazine or a protected piperazine derivative in an organic solvent such as benzene or xylene.

- Catalysts/Base: Triethylamine is commonly used to neutralize the hydrochloric acid generated.

- Reaction conditions: Reflux for 2–9 hours depending on the reactivity of the substrates.

- Workup: The reaction mixture is washed with water, dried over magnesium sulfate, and solvent is evaporated to yield the free base.

- Purification: The free base is converted to its hydrochloride salt by treatment with concentrated HCl in ethanol, followed by recrystallization.

Reductive Amination (Method B)

- Procedure: A substituted benzaldehyde (e.g., 2-chlorobenzaldehyde) is condensed with piperazine in the presence of formic acid without solvent.

- Reaction conditions: Heating at around 120°C for 1 hour.

- Workup: After cooling, the mixture is diluted with ethyl acetate, washed, dried, and concentrated.

- Purification: The residue is converted to the hydrochloride salt by treatment with HCl in ethanol and recrystallized.

Chlorination and Subsequent Reaction (Method C)

- Procedure: Benzyl alcohol derivatives are chlorinated with thionyl chloride to form benzyl chlorides, which then react with substituted piperazines.

- Reaction conditions: Reflux in xylene for 9 hours.

- Workup and Purification: Similar to Method A, involving washing, drying, and recrystallization of the hydrochloride salt.

Alternative Synthetic Route via Piperazine Intermediates

A related synthetic approach involves the preparation of substituted piperazine hydrochlorides through multi-step processes starting from bis-(2-chloroethyl)amine hydrochloride and substituted anilines:

- Step 1: Preparation of 1-(2-chlorophenyl)piperazine hydrochloride by condensation of bis-(2-chloroethyl)amine hydrochloride with 2-chloroaniline in xylene with p-toluenesulfonic acid as catalyst under reflux conditions.

- Step 2: Alkylation of 1-(2-chlorophenyl)piperazine hydrochloride with benzyl bromide or benzyl chloride in alkaline aqueous acetone to yield this compound.

- Microwave-assisted synthesis: Microwave irradiation can accelerate these reactions, reducing reaction times significantly while maintaining high yields (up to 94.5% for intermediate piperazine hydrochlorides and 88.5% for alkylated products).

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|---|

| Method A | 2-chlorobenzyl chloride + piperazine | Triethylamine, benzene/xylene, reflux | 2–9 hours | 70–90 | HCl salt formation, recrystallization | Classic nucleophilic substitution |

| Method B | 2-chlorobenzaldehyde + piperazine | Formic acid, 120°C, solvent-free | 1 hour | 65–85 | HCl salt formation, recrystallization | Reductive amination (Leuckart–Wallach) |

| Method C | Benzyl alcohol derivative + piperazine | Thionyl chloride chlorination, reflux | 9 hours | 60–80 | HCl salt formation, recrystallization | Chlorination then substitution |

| Multi-step alkylation | Bis-(2-chloroethyl)amine + 2-chloroaniline + benzyl halide | PTSA catalyst, reflux, alkaline acetone, microwave irradiation | 1–27 hours (microwave reduces time) | 72–94 | Extraction, recrystallization | Microwave-assisted synthesis improves efficiency |

Research Findings and Analysis

- The nucleophilic substitution method (Method A) is straightforward but may require longer reaction times and careful control of reaction conditions to avoid side reactions.

- Reductive amination (Method B) offers a solvent-free, relatively clean approach, but yields can be sensitive to temperature and reagent purity.

- Chlorination followed by substitution (Method C) is useful when starting from benzyl alcohols but involves handling corrosive reagents like thionyl chloride.

- Microwave-assisted synthesis significantly reduces reaction times and can improve yields and purity, making it attractive for scale-up and industrial applications.

- Purification by conversion to hydrochloride salts and recrystallization is standard to obtain analytically pure compounds suitable for pharmacological testing.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(2-chlorophenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce different substituents onto the piperazine ring.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) oxide.

Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution reactions often involve nucleophiles and electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry

1-Benzyl-3-(2-chlorophenyl)piperazine serves as a building block in the synthesis of more complex molecules. Its structural features allow for various chemical modifications, making it useful in organic synthesis and drug development.

Biology

The compound is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors. Research indicates that it may modulate neurotransmitter levels, which could have implications for treating neurological disorders.

Medicine

Ongoing research explores its therapeutic potential, particularly in treating conditions related to the central nervous system. Its ability to interact with specific molecular targets, such as serotonin and dopamine receptors, positions it as a candidate for further investigation in pharmacology.

Industry

In industrial applications, this compound is utilized in the development of new materials and as an intermediate in pharmaceutical production. Its unique chemical properties contribute to the synthesis of various chemical products.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of piperazine derivatives, including this compound, against various cancer cell lines. The results indicated moderate to potent activity against breast cancer (MCF7) and colon cancer (HCT116) cell lines, suggesting potential for development as an anticancer agent .

Case Study 2: Neurotransmitter Modulation

Research highlighted the compound's effects on serotonin and dopamine pathways, indicating its potential role as a central nervous system stimulant. This aligns with findings from similar piperazine derivatives that exhibit psychoactive effects.

Case Study 3: Structure-Activity Relationship (SAR) Studies

Studies have established a structure-activity relationship for this compound derivatives, correlating specific structural modifications with enhanced biological activity. This approach aids in optimizing compounds for desired pharmacological effects .

Data Summary

| Application Area | Findings |

|---|---|

| Chemistry | Used as a building block for complex molecule synthesis |

| Biology | Modulates neurotransmitter receptor activity |

| Medicine | Potential therapeutic uses in neurological disorders |

| Industry | Intermediate in pharmaceutical production |

Mechanism of Action

The mechanism by which 1-Benzyl-3-(2-chlorophenyl)piperazine exerts its effects involves interactions with molecular targets such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter levels and subsequent physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Pharmacological Activities

Key structural analogs differ in substituent groups and positions, leading to distinct biological activities:

Key Observations :

- Chlorine Position : 2-Chlorophenyl derivatives (e.g., compound 4b in ) exhibit superior antiproliferative activity compared to 3- or 4-chloro isomers, suggesting steric and electronic preferences at specific targets.

- Electron-Withdrawing Groups : The 2-chloro substituent enhances antitumor potency, while 3-CF3 (TFMPP) and 3-chloro (mCPP) groups favor serotonin receptor interactions .

- Benzyl vs. Phenyl : Benzylpiperazines (e.g., BZP) generally show higher solubility than phenylpiperazines due to reduced planarity .

Physicochemical Properties

Substituents significantly impact solubility, pKa, and electronic properties:

Key Observations :

- Solubility : Benzyl groups improve solubility (e.g., 8b: 60–80 µM) compared to phenyl-substituted analogs (8a: <20 µM) due to reduced crystallinity .

- Electronic Effects : 2-Chlorophenyl and 2-methoxyphenyl substituents yield similar HOMO-LUMO gaps (~4.8 eV), but chlorine’s electronegativity enhances electrophilic reactivity .

Structure-Activity Relationship (SAR) Insights

Antitumor Activity :

- 2-Chlorophenyl piperazines (e.g., compound 4b) exhibit stronger antiproliferative effects than nitro- or methoxy-substituted analogs, likely due to enhanced electrophilicity and target binding .

- Piperazine spacers (e.g., ethylene linkers) improve solubility and potency by optimizing interactions with enzymatic active sites .

Neuropharmacological Effects: 3-Chloro (mCPP) and 3-CF3 (TFMPP) derivatives act as 5-HT agonists, but 2-chloro analogs may lack this activity due to steric hindrance at receptor sites . Benzyl groups (BZP) confer psychostimulant effects, while 2-chlorophenyl substitution may redirect activity toward non-CNS targets .

Enzyme Inhibition :

- 2-Chlorophenyl piperazine derivatives (e.g., compound 9 in ) inhibit cysteine proteases (mu-calpain, cathepsin B), outperforming valine-substituted analogs .

Biological Activity

1-Benzyl-3-(2-chlorophenyl)piperazine is a compound belonging to the piperazine class, which has garnered attention due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of this compound is characterized by a piperazine ring substituted with a benzyl group and a chlorophenyl group. This configuration is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors.

- Serotonin Receptor Modulation : The compound acts as a partial agonist at serotonin receptors, influencing mood and anxiety pathways.

- Dopamine Receptor Interaction : It also exhibits affinity for dopamine receptors, which may contribute to its psychoactive effects.

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Antidepressant Effects : Research indicates that it may alleviate symptoms of depression through serotonergic modulation.

- Antipsychotic Properties : Its action on dopamine receptors suggests potential use in managing psychotic disorders.

- Neuroprotective Effects : Some studies have highlighted its ability to protect neuronal cells from oxidative stress.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed in body tissues, crossing the blood-brain barrier due to its lipophilicity.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites.

- Excretion : Excreted mainly through urine.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antidepressant Activity :

- Neuroprotective Effects :

- Dopaminergic Activity :

Table 1: Biological Activities of this compound

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Reduced depressive behavior | |

| Neuroprotective | Decreased apoptosis in neurons | |

| Dopaminergic | Enhanced locomotor activity |

Table 2: Pharmacokinetic Profile

| Parameter | Description |

|---|---|

| Absorption | Rapid after oral administration |

| Distribution | High tissue distribution |

| Metabolism | Via cytochrome P450 |

| Excretion | Primarily renal |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Benzyl-3-(2-chlorophenyl)piperazine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, halogenated intermediates (e.g., 2-chlorophenyl derivatives) are reacted with benzylpiperazine precursors under controlled conditions. Key variables include:

- Solvent systems : Polar aprotic solvents (e.g., DCM) improve solubility and reaction efficiency .

- Catalysts : Copper sulfate/sodium ascorbate systems enable click chemistry for triazole formation in related piperazine derivatives .

- Temperature : Reflux conditions (e.g., 80–100°C) are often required for complete conversion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural confirmation : Use (δ 2.5–3.5 ppm for piperazine protons; aromatic signals at δ 6.8–7.5 ppm) and to resolve benzyl and chlorophenyl groups .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and GC-MS (m/z ~300–350 for molecular ion) are standard .

- Crystallinity : X-ray diffraction (CCDC deposition) resolves stereochemistry in analogs .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C, away from ignition sources, with desiccants to prevent hydrolysis .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .

- First aid : For accidental exposure, rinse eyes/skin with water for 15+ minutes and seek medical evaluation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

- Methodological Answer :

- Core modifications :

- Benzyl group : Replace with electron-withdrawing groups (e.g., nitro) to modulate receptor binding .

- Chlorophenyl position : Meta-substitution (vs. para) alters steric effects in dopamine receptor analogs .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict interactions with targets like 5-HT or D receptors .

- Validation : Compare in vitro binding assays (IC) with computational predictions to refine SAR .

Q. How do conflicting data on metabolic stability of piperazine derivatives arise, and how can they be resolved?

- Methodological Answer :

- Contradictions : Discrepancies in hepatic microsome studies (e.g., CYP2D6 inhibition) may stem from:

- Species differences : Rat vs. human liver enzymes .

- Assay conditions : pH, cofactor concentrations (NADPH), and incubation time .

- Resolution :

- Standardize protocols (e.g., EMA guidelines) .

- Use isotopically labeled analogs (e.g., ) for precise metabolite tracking .

Q. What strategies improve the selectivity of this compound for neurological targets?

- Methodological Answer :

- Receptor profiling : Screen against panels (e.g., CEREP) to identify off-target effects .

- Bioisosteric replacement : Swap chlorine with fluorine to reduce toxicity while maintaining affinity .

- Prodrug design : Introduce ester moieties for blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.